molecular formula C10H9NOS B6210720 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one CAS No. 86869-45-6

3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B6210720
CAS No.: 86869-45-6
M. Wt: 191.2
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Description

3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with an α-haloketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles or tetrahydrothiazoles. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives .

Scientific Research Applications

3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar structure but without the phenyl and methyl substituents.

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

86869-45-6

Molecular Formula

C10H9NOS

Molecular Weight

191.2

Purity

0

Origin of Product

United States

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